molecular formula C13H19N3O B14349874 Urea, N-(3-aminophenyl)-N'-cyclohexyl- CAS No. 94368-20-4

Urea, N-(3-aminophenyl)-N'-cyclohexyl-

Cat. No.: B14349874
CAS No.: 94368-20-4
M. Wt: 233.31 g/mol
InChI Key: GDFXTPXBKIDPPF-UHFFFAOYSA-N
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Description

Urea, N-(3-aminophenyl)-N’-cyclohexyl-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminophenyl group and a cyclohexyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(3-aminophenyl)-N’-cyclohexyl- typically involves the reaction of 3-aminophenyl isocyanate with cyclohexylamine. The reaction is carried out under inert conditions, often in a solvent such as tetrahydrofuran, at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of Urea, N-(3-aminophenyl)-N’-cyclohexyl- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Urea, N-(3-aminophenyl)-N’-cyclohexyl- can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aminophenyl group, where electrophilic or nucleophilic reagents can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).

Major Products Formed:

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized urea derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.

Industry: In the industrial sector, Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used in the production of polymers and resins. It can enhance the properties of these materials, such as their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Urea, N-(3-aminophenyl)-N’-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    N-(3-aminophenyl)urea: This compound is similar in structure but lacks the cyclohexyl group. It has different physical and chemical properties.

    N-(4-aminophenyl)urea: This compound has the amino group in the para position, which can affect its reactivity and interactions.

    N-(3-aminophenyl)-N’-methylurea: This compound has a methyl group instead of a cyclohexyl group, leading to differences in its properties and applications.

Uniqueness: Urea, N-(3-aminophenyl)-N’-cyclohexyl- is unique due to the presence of both the aminophenyl and cyclohexyl groups. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific interactions with biological targets. The cyclohexyl group can also influence the compound’s solubility and bioavailability, making it a valuable compound in various applications.

Properties

CAS No.

94368-20-4

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-(3-aminophenyl)-3-cyclohexylurea

InChI

InChI=1S/C13H19N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,14H2,(H2,15,16,17)

InChI Key

GDFXTPXBKIDPPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

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